

# The Reactivity Profile of 1-Bromo-3-methoxycyclohexane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	1-Bromo-3-methoxycyclohexane
CAS No.:	1533933-93-5
Cat. No.:	B2907573

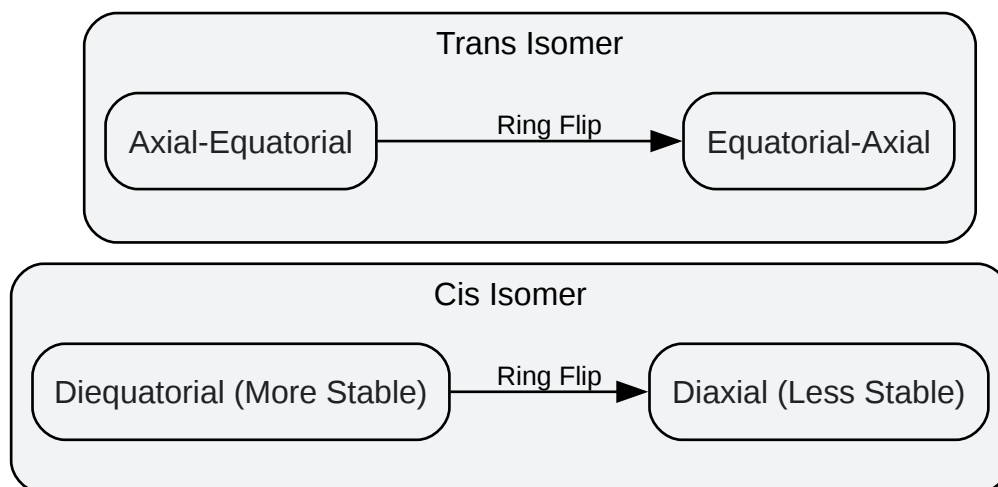
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This in-depth technical guide provides a comprehensive analysis of the reactivity profile of **1-bromo-3-methoxycyclohexane**, a molecule of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the intricate interplay of stereochemistry, conformational dynamics, and the electronic influence of substituents on the reaction pathways of this versatile substrate.

## Structural and Stereochemical Landscape

**1-Bromo-3-methoxycyclohexane** is a disubstituted cyclohexane featuring a bromine atom and a methoxy group on the first and third carbon atoms, respectively. The presence of two stereocenters gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These stereoisomers can be grouped into two pairs of enantiomers: the cis and trans diastereomers.<sup>[1]</sup> The cis and trans isomers exhibit distinct chemical and physical properties due to the different spatial arrangements of the bromo and methoxy groups.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by the steric bulk of the substituents, with a strong preference for larger groups to reside in the less sterically hindered equatorial position.[2][3][4]



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Figure 1: Conformational Isomers of Cis and Trans-**1-Bromo-3-methoxycyclohexane**.

For the cis isomer, the diequatorial conformation is significantly more stable than the diaxial conformation due to the minimization of 1,3-diaxial interactions. In the trans isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position. The preferred conformation will have the bulkier bromine atom in the equatorial position.

## Synthesis of 1-Bromo-3-methoxycyclohexane

The synthesis of **1-bromo-3-methoxycyclohexane** can be approached through several routes, with the choice of method influencing the resulting stereochemistry. A common strategy involves the reaction of 3-methoxycyclohexanol with a brominating agent such as phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr).[5]

Another potential route involves the reaction of 1-methoxycyclohexene with an aqueous solution of N-bromosuccinimide (NBS). This reaction proceeds via a bromonium ion

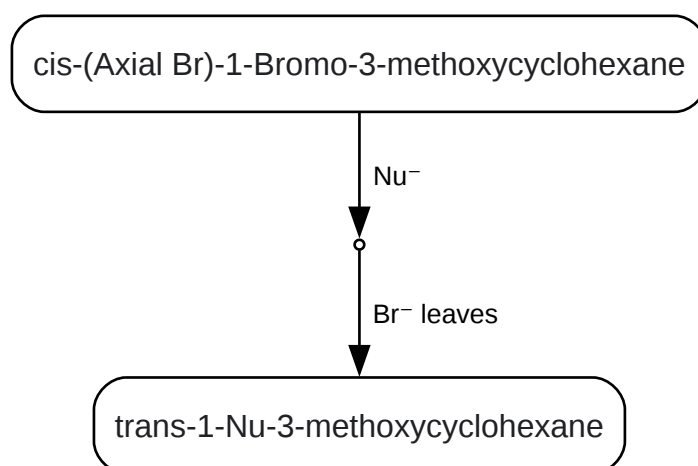
intermediate, followed by the attack of a nucleophile. The regioselectivity and stereoselectivity of this reaction are influenced by both steric and electronic factors.[6][7]

## Reactivity Profile: A Dichotomy of Substitution and Elimination

The reactivity of **1-bromo-3-methoxycyclohexane** is dominated by nucleophilic substitution ( $S_N1$  and  $S_N2$ ) and elimination ( $E1$  and  $E2$ ) reactions. The preferred pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the stereochemistry of the starting material.

### Nucleophilic Substitution Reactions ( $S_N1$ and $S_N2$ )

$S_N2$  Reactions: These reactions are favored by strong, non-bulky nucleophiles in polar aprotic solvents.[8][9] The reaction proceeds via a backside attack, leading to an inversion of configuration at the carbon center bearing the bromine atom. For an  $S_N2$  reaction to occur efficiently on a cyclohexane ring, the bromine atom must be in an axial position to allow for unobstructed backside attack.



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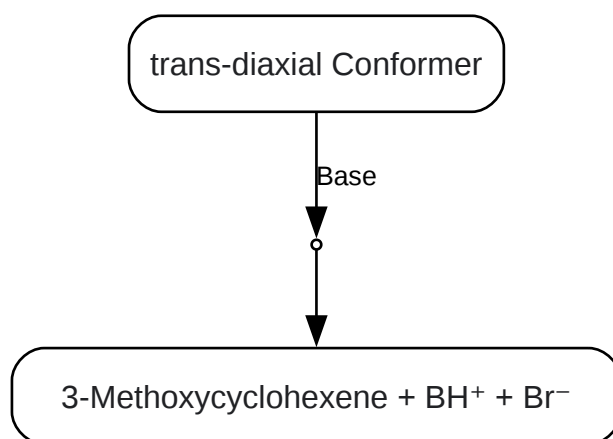
Figure 2:  $S_N2$  Reaction of **1-Bromo-3-methoxycyclohexane**.

$S_N1$  Reactions: These reactions are favored with weak nucleophiles in protic solvents.[10][11] The rate-determining step is the formation of a carbocation intermediate after the departure of the bromide leaving group. The resulting planar carbocation can be attacked by the nucleophile

from either face, leading to a mixture of retention and inversion products. Tertiary alkyl halides are more prone to  $S_N1$  reactions due to the stability of the resulting carbocation.[11]

## Elimination Reactions (E1 and E2)

E2 Reactions: These reactions are favored by strong, bulky bases and require an anti-periplanar arrangement between a  $\beta$ -hydrogen and the leaving group (bromine).[12][13] In the chair conformation of cyclohexane, this translates to both the  $\beta$ -hydrogen and the bromine atom being in axial positions. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, although the Hofmann product (less substituted alkene) can be favored with very bulky bases.[14]



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Figure 3: E2 Elimination of **1-Bromo-3-methoxycyclohexane**.

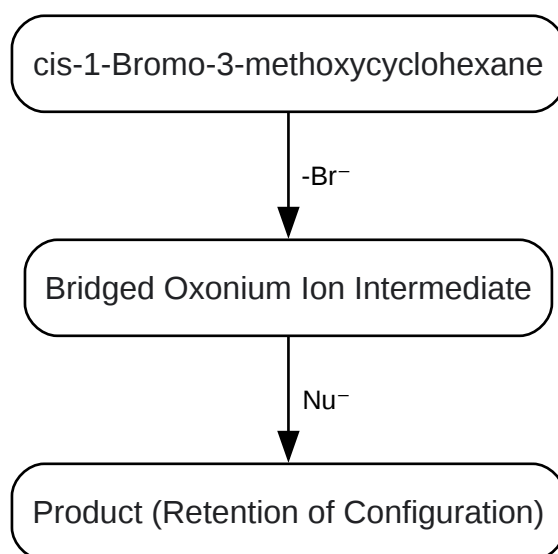
E1 Reactions: These reactions proceed through a carbocation intermediate, similar to  $S_N1$  reactions, and are favored by weak bases in protic solvents.[12][15] The regioselectivity of E1 reactions also generally follows Zaitsev's rule.

## The Influence of the Methoxy Group: Neighboring Group Participation

A key feature influencing the reactivity of **1-bromo-3-methoxycyclohexane** is the potential for the methoxy group to act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP).[16][17] For NGP to occur, the methoxy group must be able to attack

the carbon bearing the bromine from the backside, which is geometrically feasible in certain conformations of the cis-isomer.

This participation can lead to the formation of a bridged oxonium ion intermediate. The subsequent attack by an external nucleophile will occur at one of the two electrophilic carbons of the bridged intermediate. NGP can result in an overall retention of configuration at the reaction center and can significantly accelerate the rate of reaction compared to analogous systems without the participating group.[17] Theoretical studies on related systems have shown that the participation of a methoxy group can be a significant factor in the reaction mechanism. [18]



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Figure 4: Neighboring Group Participation by the Methoxy Group.

## Experimental Protocols and Data

While specific experimental data for **1-bromo-3-methoxycyclohexane** is not readily available in the searched literature, the following tables provide a predictive summary of the expected major products under various reaction conditions, based on established principles of organic reactivity.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

Starting Isomer	Reagent	Solvent	Major Product(s)	Predominant Mechanism
cis	NaCN	DMSO	trans-1-cyano-3-methoxycyclohexane	S <sub>N</sub> 2
trans	CH <sub>3</sub> OH	Heat	Mixture of cis- and trans-1,3-dimethoxycyclohexane	S <sub>N</sub> 1

Table 2: Predicted Products of Elimination Reactions

Starting Isomer	Reagent	Solvent	Major Product	Predominant Mechanism
trans	NaOEt	EtOH	3-Methoxycyclohexene	E2
cis	t-BuOK	t-BuOH	3-Methoxycyclohexene (Hofmann may compete)	E2

#### Experimental Protocol: General Procedure for an S<sub>N</sub>2 Reaction

- **Reactant Preparation:** Dissolve **1-bromo-3-methoxycyclohexane** (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Nucleophile Addition:** Add the nucleophile (e.g., sodium azide, 1.2 eq) to the solution.
- **Reaction:** Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired substitution product.

## Conclusion

The reactivity of **1-bromo-3-methoxycyclohexane** is a fascinating case study in the principles of organic chemistry. The interplay between stereochemistry, conformational preferences, and the electronic nature of the methoxy substituent dictates the outcome of nucleophilic substitution and elimination reactions. The potential for neighboring group participation by the methoxy group adds another layer of complexity and offers opportunities for stereocontrolled synthesis. A thorough understanding of these factors is crucial for harnessing the synthetic potential of this and related molecules in the development of new chemical entities.

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